Enhanced Acidity vs. Unsubstituted Oxazole-4-Carboxylic Acid
The presence of the electron-withdrawing trifluoromethyl group at the 5-position significantly increases the acidity of the carboxylic acid moiety. The predicted pKa of 5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid is 2.44 ± 0.36 , while the parent unsubstituted oxazole-4-carboxylic acid has a predicted pKa of 3.39 ± 0.10 .
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 2.44 ± 0.36 (predicted) |
| Comparator Or Baseline | Oxazole-4-carboxylic acid: pKa = 3.39 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ -0.95 (target is ~9× more acidic) |
| Conditions | Predicted values from chemical databases |
Why This Matters
Greater acidity enhances solubility in basic aqueous solutions and improves reactivity in amide coupling and salt formation steps.
